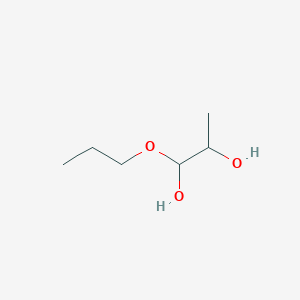

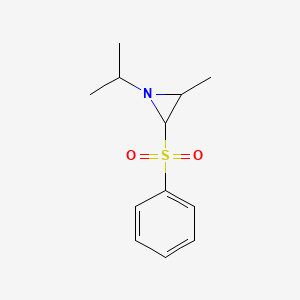

2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

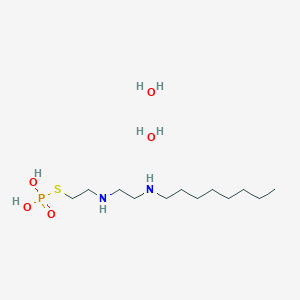

2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine typically involves the reaction of N-tosyl imines with in situ generated iodomethyllithium . This method provides an efficient and general approach to synthesizing aziridines with high diastereoselectivity. Another common method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 . These reactions are usually carried out under mild conditions and provide high yields of the desired aziridine.

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of solid acid catalysts like Montmorillonite K-10 . This catalyst facilitates the stereoselective reaction of imines with ethyl diazoacetate, yielding cis-aziridines in high yields and exclusive selectivity. The reactions are typically conducted at room temperature, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine undergoes various types of chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions . The high ring strain in the aziridine ring makes it highly reactive towards nucleophiles.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as acetate, azide, and allyl iodide . These reactions are often carried out in the presence of catalysts like silver trifluoromethanesulfonate and under conditions such as low temperatures and inert atmospheres .

Major Products Formed: The major products formed from the reactions of this compound include various N-alkylated amine-containing molecules . These products are formed through the nucleophilic ring-opening of the aziridine ring, which introduces external nucleophiles at either the α- or β-position of the ring.

Scientific Research Applications

2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reactive intermediate in the synthesis of complex organic molecules . In biology and medicine, aziridines are known for their potential as chemotherapeutic agents due to their alkylating properties . They are used in the development of drugs that target cancer cells by inhibiting extracellular cysteine proteases . In industry, aziridines are used in the production of polymers and other materials due to their high reactivity and ability to form stable compounds .

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine involves the formation of aziridinium ions through alkylation of the ring nitrogen . These aziridinium ions are highly reactive and undergo nucleophilic ring-opening reactions with various nucleophiles. The compound’s antitumor and immunostimulating activities are believed to be associated with the inhibition of extracellular cysteine proteases of cancer cells . The exact molecular targets and pathways involved in these activities are still under investigation.

Comparison with Similar Compounds

2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine can be compared with other aziridine compounds such as aziridine-2-carboxamide (Leakadine) and 1-[2-(2-cyanoaziridin-1-yl)propan-2-yl]aziridine-2-carboxamide (Azimexon) . These compounds share similar structural features but differ in their reactivity and biological activities. For example, Leakadine is known for its selective antitumorigenic and immunomodulating activities, while Azimexon is a weak alkylating agent towards nucleic acid bases at physiological conditions

Properties

CAS No. |

63722-73-6 |

|---|---|

Molecular Formula |

C12H17NO2S |

Molecular Weight |

239.34 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-3-methyl-1-propan-2-ylaziridine |

InChI |

InChI=1S/C12H17NO2S/c1-9(2)13-10(3)12(13)16(14,15)11-7-5-4-6-8-11/h4-10,12H,1-3H3 |

InChI Key |

OUFPKJRAUHNVCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(N1C(C)C)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride](/img/structure/B14510228.png)

![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)

![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)